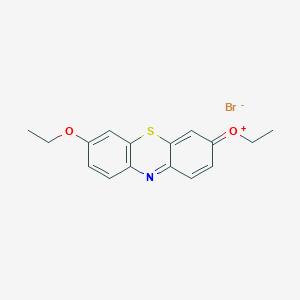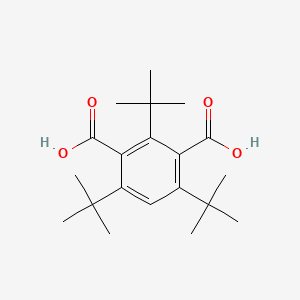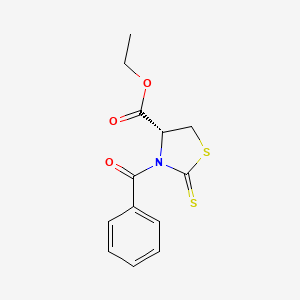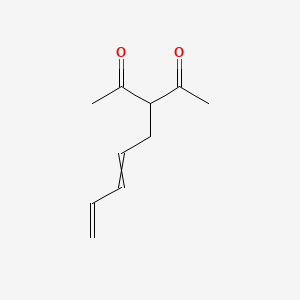
(E)-(7-Ethoxy-3H-phenothiazin-3-ylidene)(ethyl)oxidanium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-(7-Ethoxy-3H-phenothiazin-3-ylidene)(ethyl)oxidanium bromide is a complex organic compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(7-Ethoxy-3H-phenothiazin-3-ylidene)(ethyl)oxidanium bromide typically involves the condensation of 7-ethoxy-3H-phenothiazine with ethyl bromide under controlled conditions. The reaction is carried out in the presence of a strong base, such as sodium hydroxide, to facilitate the formation of the oxidanium ion. The reaction mixture is then heated to promote the condensation process, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
(E)-(7-Ethoxy-3H-phenothiazin-3-ylidene)(ethyl)oxidanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as phenothiazine derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and suitable solvents like dichloromethane.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Various alkyl or aryl-substituted phenothiazine derivatives.
科学的研究の応用
(E)-(7-Ethoxy-3H-phenothiazin-3-ylidene)(ethyl)oxidanium bromide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its antipsychotic and antiemetic properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of (E)-(7-Ethoxy-3H-phenothiazin-3-ylidene)(ethyl)oxidanium bromide involves its interaction with specific molecular targets, such as dopamine receptors in the brain. By binding to these receptors, the compound modulates neurotransmitter activity, leading to its antipsychotic effects. Additionally, its structure allows it to interact with various biological pathways, contributing to its diverse pharmacological properties.
類似化合物との比較
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: Known for its antiemetic and antihistamine effects.
Thioridazine: Used as an antipsychotic agent.
Uniqueness
(E)-(7-Ethoxy-3H-phenothiazin-3-ylidene)(ethyl)oxidanium bromide stands out due to its unique ethoxy and oxidanium substituents, which confer distinct chemical and pharmacological properties
特性
CAS番号 |
194287-66-6 |
|---|---|
分子式 |
C16H16BrNO2S |
分子量 |
366.3 g/mol |
IUPAC名 |
(7-ethoxyphenothiazin-3-ylidene)-ethyloxidanium;bromide |
InChI |
InChI=1S/C16H16NO2S.BrH/c1-3-18-11-5-7-13-15(9-11)20-16-10-12(19-4-2)6-8-14(16)17-13;/h5-10H,3-4H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
YDEYAOHUFJNDET-UHFFFAOYSA-M |
正規SMILES |
CCOC1=CC2=C(C=C1)N=C3C=CC(=[O+]CC)C=C3S2.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Cyclopentene-1-acetic acid, 5-[(phenylmethoxy)methyl]-, (1S,5R)-](/img/structure/B12572141.png)
![Benzamide, N-[4-(1-oxo-3-phenyl-2-propenyl)phenyl]-](/img/structure/B12572145.png)




![Acetamide,N-[1,4-dihydro-6-hydroxy-2-(methylthio)-4-oxo-pyrimidin-5-YL]-](/img/structure/B12572161.png)




![2-[(4-Ethyl-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12572210.png)
![Methanone, [4-(1-naphthalenylmethoxy)phenyl]phenyl-](/img/structure/B12572211.png)
![6-Phenyl-3-(prop-2-yn-1-yl)-2,3,4,5-tetrahydro-1H-naphtho[2,3-d]azepine](/img/structure/B12572219.png)
